molecular formula C24H25N7 B11498922 4-(azepan-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine

4-(azepan-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine

Cat. No.: B11498922
M. Wt: 411.5 g/mol
InChI Key: RHPYWZACEMTDJT-UHFFFAOYSA-N
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Description

4-(azepan-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine is a complex organic compound featuring a triazine core substituted with azepane, imidazole, and diphenylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazine Core: Starting with cyanuric chloride, the triazine core is formed through nucleophilic substitution reactions.

    Introduction of Azepane and Imidazole Groups: The azepane and imidazole groups are introduced via nucleophilic substitution reactions using azepane and imidazole derivatives.

    Attachment of Diphenylamine:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(azepan-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings. It can also be used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(azepan-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane and imidazole groups can form hydrogen bonds and coordinate with metal ions, while the diphenylamine moiety can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(piperidin-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine
  • 4-(morpholin-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine

Uniqueness

Compared to similar compounds, 4-(azepan-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine is unique due to the presence of the azepane ring, which provides additional flexibility and potential for diverse interactions. This structural feature can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H25N7

Molecular Weight

411.5 g/mol

IUPAC Name

4-(azepan-1-yl)-6-imidazol-1-yl-N,N-diphenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C24H25N7/c1-2-10-17-29(16-9-1)22-26-23(30-18-15-25-19-30)28-24(27-22)31(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-15,18-19H,1-2,9-10,16-17H2

InChI Key

RHPYWZACEMTDJT-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=N2)N3C=CN=C3)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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